![molecular formula C16H22N4O5 B12637298 L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine CAS No. 920281-82-9](/img/structure/B12637298.png)
L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine is a synthetic peptide compound that combines the amino acids alanine and glycine with a benzoyl group containing an aminomethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine typically involves the stepwise coupling of amino acids and the benzoyl group. The process begins with the protection of the amino groups of L-alanine and glycine to prevent unwanted side reactions. The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The benzoyl group is introduced through a reaction with 4-(aminomethyl)benzoic acid, followed by deprotection of the amino groups to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that allow for precise control over reaction conditions and efficient coupling of amino acids. The use of solid-phase peptide synthesis (SPPS) techniques can further streamline the process, enabling large-scale production with high purity and yield.
化学反応の分析
Types of Reactions
L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, benzyl-substituted compounds, and various substituted peptides depending on the nucleophiles used.
科学的研究の応用
L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It serves as a substrate for enzyme assays and studies on peptide transport and metabolism.
Industry: It is used in the development of novel materials and as a building block for more complex molecules.
作用機序
The mechanism of action of L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymes, leading to the formation of bioactive peptides or other metabolites. It may also interact with cell surface receptors, modulating signaling pathways and cellular responses.
類似化合物との比較
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide consisting of alanine and glutamine, used in dietary supplementation and parenteral nutrition.
Glycyl-L-alanine: A dipeptide of glycine and alanine, used in studies of peptide transport and metabolism.
Uniqueness
L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine is unique due to the presence of the benzoyl group with an aminomethyl substituent, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets and enables the compound to participate in unique chemical reactions not observed with simpler dipeptides.
特性
CAS番号 |
920281-82-9 |
|---|---|
分子式 |
C16H22N4O5 |
分子量 |
350.37 g/mol |
IUPAC名 |
2-[[4-(aminomethyl)benzoyl]-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H22N4O5/c1-9(18)14(23)19-10(2)15(24)20(8-13(21)22)16(25)12-5-3-11(7-17)4-6-12/h3-6,9-10H,7-8,17-18H2,1-2H3,(H,19,23)(H,21,22)/t9-,10-/m0/s1 |
InChIキー |
MIVWSFZKZOYVJF-UWVGGRQHSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N(CC(=O)O)C(=O)C1=CC=C(C=C1)CN)N |
正規SMILES |
CC(C(=O)NC(C)C(=O)N(CC(=O)O)C(=O)C1=CC=C(C=C1)CN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


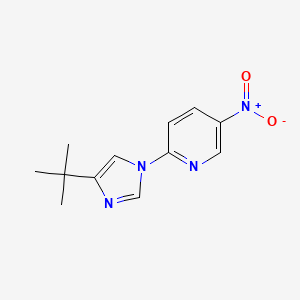

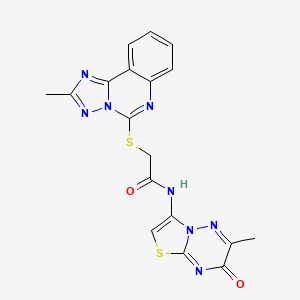
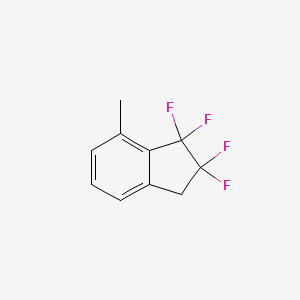
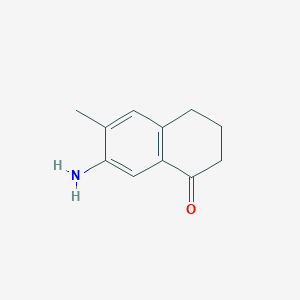


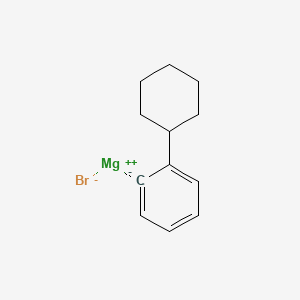

![8-chloro-4-(1H-indol-4-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12637257.png)
![Benzocyclooctene, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-5-(2-propen-1-yl)-](/img/structure/B12637261.png)
![7-(3-fluorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12637273.png)
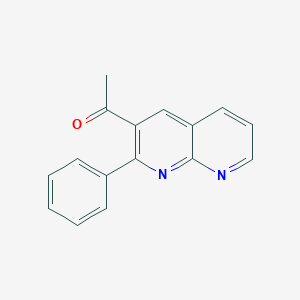
![N-[3,3-Bis(3-methoxyphenyl)prop-2-en-1-yl]acetamide](/img/structure/B12637300.png)
